8-Cyano-4-hydroxy-quinoline-2-carboxylic acid
Overview
Description
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H6N2O3 . Its average mass is 214.177 Da and its monoisotopic mass is 214.037842 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . Various methods have been explored, including microwave-assisted synthesis, the use of clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a cyano group (-CN) at the 8th position, a hydroxy group (-OH) at the 4th position, and a carboxylic acid group (-COOH) at the 2nd position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.17700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .Scientific Research Applications
Chemical Reactions and Synthesis
- Chemical Synthesis and Reactions : The synthesis of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid and its derivatives has been explored in various studies. Sarodnick et al. (1997) examined the reactions of quinoxalines and quinolines with hydroxybenzoic acids, leading to products with diverse functionalities, including ethers and esters (Sarodnick, Hilfert, Kempter, & Kleinpeter, 1997). Additionally, synthesis of novel nitrogenous heterocyclic compounds, including quinolines, linked to amino acid esters or heterocyclic amines, was investigated for potential antimicrobial and cytotoxic activities (Farhan & Saour, 2017).
Bioactive Compounds and Biological Activity
- Antimicrobial and Cytotoxic Properties : Quinolines, including this compound derivatives, show significant biological activities. Farhan and Saour (2017) highlighted the antimicrobial and cytotoxic potential of these compounds, particularly against fungi, bacteria, and cancer cell lines (Farhan & Saour, 2017).
Applications in Material Science
- Material Science and Engineering Applications : The structural and physical properties of quinoline derivatives, including this compound, are studied for various applications in material science. Moriuchi et al. (2007) characterized a dioxovanadium(V) complex with 4,8-Dihydroxyquinoline-2-carboxylic acid, revealing its potential for material science applications (Moriuchi, Nishiyama, Beppu, Hirao, & Rehder, 2007).
Chemical Analysis and Detection Techniques
- Analytical Chemistry : Compounds like this compound are used in analytical chemistry for detecting and quantifying various substances. Dutt, Sanayal, and Nag (1968) explored the use of quinoxaline-2-carboxylic acid, a related compound, as analytical reagents, demonstrating its utility in the quantitative determination of metals (Dutt, Sanayal, & Nag, 1968).
Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, to which our compound is related, exhibit a wide range of biological activities . They are known to form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This suggests that the compound may interact with metal ions in biological systems, potentially influencing various biochemical processes.
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines makes them good monoprotic bidentate chelating agents . This suggests that our compound may interact with its targets, particularly metal ions, through chelation, leading to changes in the biochemical environment.
Biochemical Pathways
8-hydroxyquinoline-2-carboxylic acid (8-hqa), a related compound, is known to derive from tryptophan metabolism in certain insects . The compound is generated from tryptophan via kynurenine and 3-hydroxykynurenine . This suggests that our compound may also be involved in or affect similar biochemical pathways.
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, such as 8-hydroxyquinoline-2-carboxylic acid, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid are not well-characterized. It is known that quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Properties
IUPAC Name |
8-cyano-4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-5-6-2-1-3-7-9(14)4-8(11(15)16)13-10(6)7/h1-4H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGAVUZLKUMIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=C(N2)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.